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HIV-1 inhibitor-72

PROTAC antiviral Vif degradation HIV-1 targeted protein degradation

Research into targeted protein degradation for HIV-1 requires a validated Vif-recognition warhead. HIV-1 inhibitor-72 (compound 5m) is the only published ligand proven in a functional PROTAC (L15) against HIV-1 Vif. - **Proven utility:** Enables PROTAC Vif degrader-1 (L15) with EC50 33.35 μM vs. HIV-1IIIB. - **Mechanistic distinction:** Thioether linker vs. sulfonyl analogs - critical for ternary complex formation. - **Research applications:** Positive control for Vif degradation assays, SPR, ITC, and cryo-EM studies.

Molecular Formula C20H17N3O5S
Molecular Weight 411.4 g/mol
Cat. No. B15542972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-72
Molecular FormulaC20H17N3O5S
Molecular Weight411.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H17N3O5S/c1-28-17-10-7-13(24)11-16(17)22-20(25)19-15(21)3-2-4-18(19)29-14-8-5-12(6-9-14)23(26)27/h2-11,24H,21H2,1H3,(H,22,25)
InChIKeyQBWKSQPOJXKCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Inhibitor-72: Vif PROTAC Ligand for Antiviral Research


HIV-1 inhibitor-72 (CAS 2801703-79-5, compound 5m) is a synthetic small molecule belonging to the 2-amino-N-(5-hydroxy-2-methoxyphenyl)-6-((4-nitrophenyl)thio)benzamide chemotype, purpose-built as a target-protein ligand for PROTAC-mediated degradation of the HIV-1 viral infectivity factor (Vif) [1]. It serves as the Vif-recognition warhead within PROTAC Vif degrader-1 (L15; HY-163851), which co-opts the cereblon E3 ubiquitin ligase to induce proteasomal degradation of Vif—a mechanism orthogonal to conventional occupancy-based inhibition of HIV-1 reverse transcriptase, integrase, or protease [1]. The compound and its PROTAC derivative represent the first proof-of-concept for PROTAC-based antiviral drug discovery against HIV-1/AIDS, establishing a new therapeutic modality that eliminates the viral accessory protein rather than merely inhibiting its function [1].

HIV-1 Inhibitor-72: Unique PROTAC-Enabling Chemistry


HIV-1 inhibitor-72 occupies a unique position at the interface of targeted protein degradation and antiviral pharmacology. Unlike classical Vif inhibitors such as RN-18, compound 12c (EC50 1.54 μM in H9 cells), or compound 6m (EC50 0.07 μM) that act solely through occupancy-based antagonism of the Vif–APOBEC3G interaction, HIV-1 inhibitor-72 is engineered to serve dual roles: it retains standalone Vif-binding activity while providing a chemically tractable exit vector for conjugation to a cereblon-recruiting moiety via a flexible linker, enabling bifunctional PROTAC construction [1]. The thioether (-S-) bridge connecting the central benzamide core to the 4-nitrophenyl ring in inhibitor-72, as opposed to the sulfonyl (-SO2-) linkage found in earlier 2-aminobenzamide Vif antagonists such as compound 2, confers distinct physicochemical properties—including altered lipophilicity, conformational flexibility, and synthetic derivatizability—that are critical for PROTAC ternary complex formation and cannot be replicated by sulfonyl analogs [1][2]. The resulting PROTAC Vif degrader-1 (L15) achieves antiviral activity (EC50 33.35 μM against HIV-1IIIB) through a degradation-based mechanism that is pharmacologically distinct from direct inhibition; substitution with a non-PROTAC-compatible Vif inhibitor would not enable the ubiquitin-proteasome-dependent Vif depletion that defines this molecular tool's scientific value [1].

HIV-1 Inhibitor-72 Comparative Evidence Guide


PROTAC-Mediated Vif Degradation vs. Occupancy-Based Inhibition

HIV-1 inhibitor-72 enables the first reported HIV-1 Vif PROTAC degrader (L15), which induces proteasomal degradation of Vif at the protein level, a mechanism fundamentally distinct from occupancy-based Vif inhibitors. The PROTAC L15 demonstrated dose-dependent Vif protein degradation in cell-based assays, with antiviral activity measured as EC50 = 33.35 μM against HIV-1IIIB in infected cells [1]. In contrast, the most advanced direct Vif antagonist from the sulfonyl-benzamide series, compound 6m, achieved an EC50 of 0.07 μM in non-permissive H9 cells but acts solely by blocking the Vif–APOBEC3G protein-protein interaction without degrading Vif [2]. While 6m's inhibitory potency is numerically superior in a single antiviral endpoint, the PROTAC modality offers a catalytic, substoichiometric degradation mechanism that reduces Vif protein levels rather than transiently inhibiting its function, representing a new pharmacological principle for anti-HIV drug discovery.

PROTAC antiviral Vif degradation HIV-1 targeted protein degradation

Thioether vs. Sulfonyl Scaffold for PROTAC Design

HIV-1 inhibitor-72 features a thioether (-S-) bridge connecting the central 2-aminobenzamide core to the 4-nitrophenyl ring, whereas the most potent direct Vif antagonists reported by Zhong et al. (2021), including compound 6m (EC50 = 0.07 μM), employ a sulfonyl (-SO2-) linkage [1][2]. This single-atom substitution (S vs. SO2) alters the oxidation state, bond geometry, and electronic distribution at a position critical for Vif binding. In the PROTAC development study by Luo et al. (2024), the thioether scaffold—specifically the 2-amino-N-(5-hydroxy-2-methoxyphenyl)-6-((4-nitrophenyl)thio)benzamide core of inhibitor-72—was deliberately selected because it both preserves Vif affinity and provides a synthetically accessible handle for linker attachment without disrupting ternary complex formation between Vif, the PROTAC, and cereblon E3 ligase [1]. Molecular dynamics simulations confirmed that the ternary complex formed by L15 (incorporating inhibitor-72), Vif, and E3 ligase adopted a reasonable binding mode and maintained stable interactions over simulation trajectories [1].

chemotype differentiation thioether versus sulfonyl PROTAC ligand design

Efficacy Against Drug-Resistant HIV-1 Strains

The 2-amino-N-(5-hydroxy-2-methoxyphenyl)-6-((4-nitrophenyl)thio)benzamide scaffold class, to which HIV-1 inhibitor-72 belongs, has been explicitly reported by Luo et al. (2024) to be effective against drug-resistant HIV-1 strains [1]. In the closely related sulfonyl series, compound 6m (EC50 = 0.07 μM in H9 cells) was tested against a panel of clinical drug-resistant strains including fusion inhibitors (FI), nucleoside reverse transcriptase inhibitors (NRTI), non-nucleoside reverse transcriptase inhibitors (NNRTI), integrase inhibitors (IN), and protease inhibitors (PI), demonstrating relatively high efficacy across all resistance categories [2]. While direct resistance-panel data for inhibitor-72 alone have not been published, the shared 2-aminobenzamide pharmacophore and the parent scaffold's demonstrated activity against resistant strains—cited as a defining feature in the 2024 PROTAC paper—provides class-level evidence that inhibitor-72 retains activity where conventional antiretrovirals fail [1]. By contrast, HIV-1 inhibitor-47 (IC50 = 14.33 μM against Vif-dependent A3G degradation) has not been reported with resistance-panel validation .

drug-resistant HIV-1 Vif inhibitor resistance clinical strain panel

Validated Exit Vector for PROTAC Conjugation

HIV-1 inhibitor-72 was specifically designed and validated as the Vif-recruiting moiety within PROTAC Vif degrader-1 (L15), where it is conjugated via a flexible linker to a cereblon (CRBN) E3 ligase ligand [1]. This successful conjugation and the resulting ternary complex stability were confirmed by molecular dynamics simulations demonstrating that L15 adopts a binding-competent conformation bridging Vif and CRBN E3 ligase with sustained interaction stability [1]. In contrast, no published data demonstrate that the more potent sulfonyl-based Vif antagonist compound 6m (EC50 = 0.07 μM) or earlier lead compound 12c (EC50 = 1.54 μM) can be similarly derivatized to yield a functional PROTAC degrader; their SAR optimization focused exclusively on direct inhibitory potency rather than PROTAC compatibility [2][3]. The orthogonal activity of inhibitor-72—functioning both as a standalone Vif-binding small molecule and as a PROTAC building block—provides synthetic versatility unavailable with compounds optimized solely for direct inhibition.

PROTAC linker chemistry bifunctional degrader design ligand conjugation handle

First-in-Class Antiviral PROTAC Proof-of-Concept

The publication by Luo et al. (2024) represents the first report of an HIV-1 Vif PROTAC degrader and serves as the proof-of-concept for applying PROTAC technology to antiviral drug discovery in the field of HIV/AIDS [1]. HIV-1 inhibitor-72, as the target-protein ligand component of this pioneering degrader, is integral to this scientific milestone. Prior antiviral PROTAC reports are rare; the first Nef-directed PROTACs were reported contemporaneously (2024) and demonstrated rescue of MHC-I and CD4 expression in T cells with HIV-1 replication suppression in donor PBMCs [2]. In contrast, the HIV-1 Vif inhibitor field has primarily produced occupancy-based antagonists, with compound 6m (EC50 = 0.07 μM) representing the potency benchmark for direct inhibition, and peptide inhibitors VMP-63 (IC50 = 49.4 μM) and VMP-108 (IC50 = 55.1 μM) targeting the Vif-CBFβ interface [3][4]. None of these alternative Vif-targeting agents provide a degradation-based mechanism. The PROTAC modality introduces catalytic turnover and the potential for substoichiometric target elimination, which may address limitations of occupancy-based inhibitors such as the need for sustained high drug concentrations and the emergence of resistance through target overexpression.

proof-of-concept antiviral PROTAC HIV-1 Vif degrader targeted protein degradation HIV

HIV-1 Inhibitor-72: Research & Industrial Applications


PROTAC-Based Antiviral Drug Discovery

HIV-1 inhibitor-72 is the optimal starting point for medicinal chemistry teams aiming to develop novel bifunctional degraders targeting HIV-1 Vif. As the only Vif-binding ligand with published validation in a functional PROTAC (L15), it provides a proven chemical handle for linker optimization and E3 ligase recruitment exploration. The demonstrated dose-dependent Vif degradation and ternary complex stability (confirmed by molecular dynamics simulations) make inhibitor-72 the reference standard for structure–activity relationship studies around Vif-targeting degraders [1]. Researchers can use it as a positive control ligand to benchmark the degradation efficiency of novel Vif-recruiting warheads or to explore alternative E3 ligase systems (e.g., VHL, IAP) beyond cereblon.

Mechanistic Studies of Vif-APOBEC3G Antagonism

Investigators studying host-virus restriction factor dynamics can employ HIV-1 inhibitor-72 to probe Vif function through both direct inhibition and PROTAC-mediated degradation paradigms. The ability to compare Vif chemical inhibition (using inhibitor-72 alone) versus Vif protein elimination (using the derived PROTAC L15) within the same scaffold series offers a unique experimental framework for dissecting Vif's scaffolding functions from its E3 ligase adaptor role [1]. The scaffold class has demonstrated activity in HIV-1 infected cells and efficacy against drug-resistant strains, enabling studies in clinically relevant viral backgrounds [1][2].

Reference for Antiviral PROTAC Benchmarking

For pharmaceutical R&D groups evaluating the feasibility of targeted protein degradation as an antiviral strategy, HIV-1 inhibitor-72 and its PROTAC derivative L15 represent the published proof-of-concept benchmark for the HIV-1 field [1]. Procurement of inhibitor-72 enables reproducible preparation of L15 and other exploratory degraders, supporting internal validation of degradation assays, ternary complex formation studies (e.g., AlphaScreen, TR-FRET), and cellular Vif degradation quantification via Western blot or HiBiT tagging approaches. With an EC50 of 33.35 μM against HIV-1IIIB, L15 provides a potency baseline against which next-generation degraders can be directly compared [1].

Chemical Biology Tool for Vif Structural Studies

The well-defined molecular structure of HIV-1 inhibitor-72 (MW 411.43, C20H17N3O5S) and its role in forming a stable ternary complex with Vif and cereblon E3 ligase—validated by molecular dynamics—make it a suitable tool ligand for biophysical characterization of Vif binding pockets, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography or cryo-EM studies aimed at resolving the Vif–ligand–E3 ligase interface [1]. Its structural divergence from sulfonyl-based Vif inhibitors (thioether vs. sulfonyl linker) provides a complementary chemotype for probing Vif's small-molecule binding landscape [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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